![molecular formula C6H10N2O B159120 1,2-Diazabicyclo[2.2.2]octan-3-one CAS No. 1632-26-4](/img/structure/B159120.png)
1,2-Diazabicyclo[2.2.2]octan-3-one
Übersicht
Beschreibung
1,2-Diazabicyclo[2.2.2]octan-3-one, also known as 3-Quinuclidinone, 3-Oxoquinuclidine, 3-Quinuclidone, MKC-2, Quinuclidone 3, and Quinuclidin-3-one , is a colorless solid . It is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis .
Synthesis Analysis
1,2-Diazabicyclo[2.2.2]octan-3-one has garnered a lot of interest for numerous organic transformations since it is a low-cost, environmentally friendly, reactive, manageable, non-toxic, and basic organocatalyst with a high degree of selectivity . It functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds . A general method for its synthesis involves nitrosation of piperidine carboxylic acids, subsequent reduction to 1-aminopiperidine carboxylic acids, cyclization to 3-keto-1,2-diazabicycloalkanes, and reduction of the latter to 1,2-diazabicycloalkanes .Molecular Structure Analysis
The molecular formula of 1,2-Diazabicyclo[2.2.2]octan-3-one is C7H11NO, and its molecular weight is 125.1683 . The IUPAC Standard InChI is InChI=1S/C7H11NO/c9-7-5-8-3-1-6(7)2-4-8/h6H,1-5H2 .Chemical Reactions Analysis
DABCO functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds . Protection and deprotection of functional groups and the formation of carbon–carbon bonds are also catalyzed by DABCO . The reagent also finds applications in the synthesis of functional groups like isothiocyanate, amide, and ester . Application of DABCO in cycloaddition, coupling, aromatic nucleophilic substitution, ring-opening, oxidation, and rearrangement reactions is also noteworthy .Physical And Chemical Properties Analysis
1,2-Diazabicyclo[2.2.2]octan-3-one is a colorless solid . It is hygroscopic and has good solubility in many polar, as well as nonpolar solvents . The pKa of [HDABCO]+ (the protonated derivative) is 8.8, which is almost the same as ordinary alkylamines .Wissenschaftliche Forschungsanwendungen
Catalysis of Organic Reactions
DABCO is frequently used as a base, catalyst, and reagent in organic chemistry . It has been used to catalyze a variety of organic reactions, including the Morita–Baylis–Hillman and Knoevenagel reactions . These reactions are environmentally friendly and can be conducted under mild conditions .
Supernucleophile Properties
The cyclic structure of DABCO and the transannular interactions of the lone electron pairs of nitrogen prevent the inversion of nitrogen atom configuration . This gives DABCO the properties of an uncharged supernucleophile . This property, in combination with its nucleofugic properties, enables DABCO to be used as a catalyst in a series of organic reactions .
Building Block for Piperazines
DABCO is used in organic synthesis as a building block for the preparation of 1,4-disubstituted piperazines . Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring.
Preparation of DABCO Derivatives
Some derivatives of DABCO are widely used as reagents . For example, 1,4-diazabicyclo[2.2.2]octane bis (sulfur dioxide) adduct (DABSO) can serve as a source of SO2 . Another derivative, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis (tetrafluoroborate) (Selectfluor), is used as an electrophilic fluorinating agent .
Polyurethane Catalyst
DABCO is used as a polyurethane catalyst . Polyurethane is a type of polymer that is used in a wide variety of applications, including foams, elastomers, and coatings.
Anti-fade Reagent in Fluorescence Microscopy
DABCO is used in mounting samples for fluorescence microscopy and as an anti-fade reagent . It has been shown to scavenge free radicals due to flurochrome excitation of fluorochromes .
Wirkmechanismus
Target of Action
1,2-Diazabicyclo[2.2.2]octan-3-one, also known as DABCO, is a bicyclic organic compound that acts as a weak Lewis base . It is commonly used in organic synthesis due to its basic, nucleophilic, and catalytic properties .
Mode of Action
DABCO interacts with its targets through its lone pair of electrons on the nitrogen atoms. The cyclic structure of DABCO and the transannular interactions of the lone electron pairs of nitrogen prevent the inversion of nitrogen atom configuration . This makes DABCO an uncharged supernucleophile . Its manifestation of supernucleophilic properties in combination with those of a nucleofuge enables the use of DABCO as a catalyst of a series of organic reactions .
Biochemical Pathways
DABCO is frequently used as a catalyst for Morita–Baylis–Hillman and Knoevenagel reactions . These reactions are part of the broader class of carbon-carbon bond-forming reactions, which are fundamental in organic chemistry and crucial for the biosynthesis of many important natural products.
Pharmacokinetics
It is known that dabco is a solid organic compound with good solubility in many polar, as well as nonpolar solvents . This suggests that it may have good bioavailability.
Result of Action
The primary result of DABCO’s action is the facilitation of various organic reactions. For example, it can catalyze the Morita–Baylis–Hillman reaction, which involves the addition of a nucleophile and a carbonyl compound to an α,β-unsaturated carbonyl compound . This leads to the formation of a new carbon-carbon bond, enabling the synthesis of complex organic molecules.
Action Environment
DABCO is hygroscopic and has a tendency to sublime at room temperature. It also reacts with CO2 and air moisture . Therefore, it must be stored under an inert gas atmosphere in a refrigerator . These environmental factors can influence the action, efficacy, and stability of DABCO.
Safety and Hazards
Zukünftige Richtungen
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years .
Eigenschaften
IUPAC Name |
1,2-diazabicyclo[2.2.2]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-6-5-1-3-8(7-6)4-2-5/h5H,1-4H2,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZACTZHUWMHTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167527 | |
| Record name | 1,2-Diazabicyclo(2.2.2)octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diazabicyclo[2.2.2]octan-3-one | |
CAS RN |
1632-26-4 | |
| Record name | 1,2-Diazabicyclo(2.2.2)octan-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001632264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diazabicyclo(2.2.2)octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




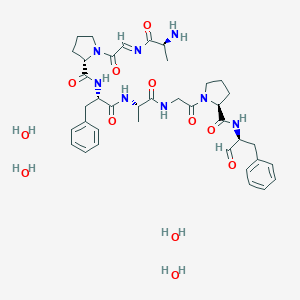

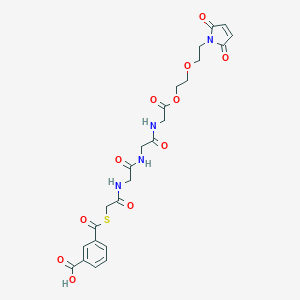

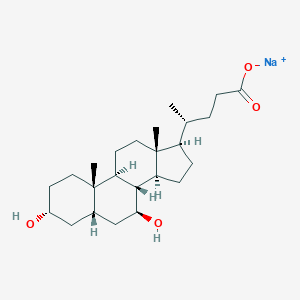
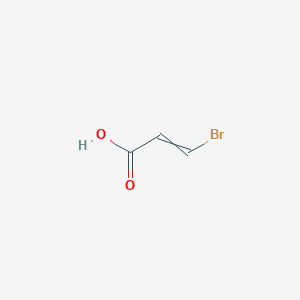

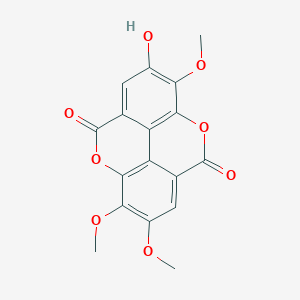


![1-Methyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B159061.png)

